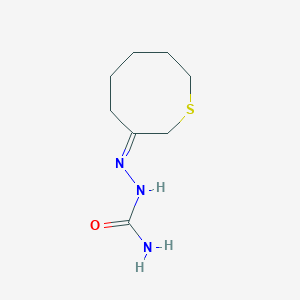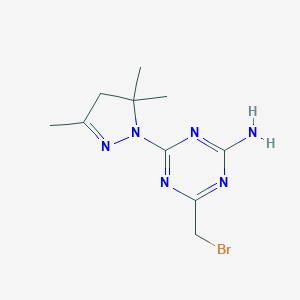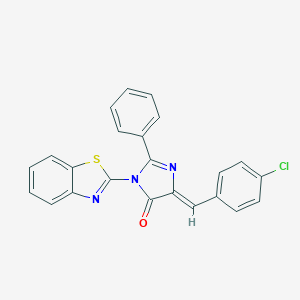
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bis(4-chlorophenylsulfonylamino)-6,6'-bibenzoxazole, commonly known as BBBO, is a synthetic compound used in scientific research as a fluorescent probe for detecting protein-protein interactions. BBBO has a unique structure that allows it to bind to proteins and fluoresce when excited by certain wavelengths of light. This property makes it a valuable tool for studying protein interactions in living cells and organisms.
Mecanismo De Acción
BBBO binds to proteins through its unique structure, which allows it to interact with specific amino acid residues in the protein. When excited by certain wavelengths of light, BBBO fluoresces, allowing researchers to visualize the protein-protein interactions in real-time.
Biochemical and Physiological Effects:
BBBO has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BBBO is its ability to detect protein-protein interactions in living cells and organisms. This allows researchers to study these interactions in their natural context, rather than in isolated systems. BBBO is also a relatively inexpensive and easy-to-use probe, making it accessible to a wide range of researchers.
One limitation of BBBO is its sensitivity to pH and temperature. Changes in these parameters can affect the fluorescence of BBBO, making it difficult to interpret the results of experiments. Additionally, BBBO is not suitable for studying protein interactions in certain types of cells, such as those with high levels of autofluorescence.
Direcciones Futuras
There are several potential future directions for research involving BBBO. One area of interest is the development of new fluorescent probes based on the structure of BBBO. These probes could have improved properties, such as increased sensitivity and specificity, making them even more useful for studying protein-protein interactions.
Another area of interest is the application of BBBO in drug discovery. By studying the interactions of proteins with potential drug molecules, researchers could identify new drug targets and develop more effective treatments for a variety of diseases.
Overall, BBBO is a valuable tool for studying protein-protein interactions in living cells and organisms. Its unique structure and fluorescence properties make it a versatile probe that has a wide range of applications in scientific research.
Métodos De Síntesis
BBBO is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to form 2-(4-chlorophenylsulfonylamino)phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and o-phenylenediamine to form BBBO.
Aplicaciones Científicas De Investigación
BBBO is widely used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been used to study a variety of protein interactions, including those involved in signal transduction, enzyme regulation, and protein folding. BBBO has also been used to study the interactions of proteins with other molecules, such as DNA and RNA.
Propiedades
Fórmula molecular |
C26H16Cl2N4O6S2 |
|---|---|
Peso molecular |
615.5 g/mol |
Nombre IUPAC |
4-chloro-N-[6-[2-[(4-chlorophenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H16Cl2N4O6S2/c27-17-3-7-19(8-4-17)39(33,34)31-25-29-21-11-1-15(13-23(21)37-25)16-2-12-22-24(14-16)38-26(30-22)32-40(35,36)20-9-5-18(28)6-10-20/h1-14H,(H,29,31)(H,30,32) |
Clave InChI |
ZAQRFDWVPWSIIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)